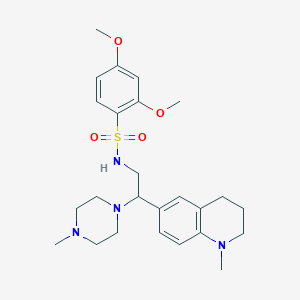
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H36N4O4S and its molecular weight is 488.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological profile.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
It features a sulfonamide group attached to a dimethoxy phenyl ring and a tetrahydroquinoline moiety, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this sulfonamide exhibit significant anticancer properties. For instance, in vitro assays demonstrated that related compounds achieved a growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .
Table 1: Growth Inhibition of Related Compounds Against Cancer Cell Lines
| Compound ID | Cell Line | GI% |
|---|---|---|
| Compound A | HOP-92 | 71.8 |
| Compound B | NCI-H460 | 66.12 |
| Compound C | ACHN | 66.02 |
These findings suggest that the structural features of the compound contribute to its efficacy against cancer cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has shown promise in inhibiting cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA).
Table 2: Inhibition Potency Against CDK2 and TRKA
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | CDK2 | 0.22 |
| Compound E | TRKA | 0.89 |
These results indicate that the compound may function effectively as a dual inhibitor, which is critical for developing targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves binding to specific targets within cancer cells, leading to cell cycle arrest and apoptosis. For example, studies have shown that treatment with related compounds resulted in significant G0–G1 phase arrest in treated cell populations .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to This compound :
- Study on Renal Carcinoma : A study evaluated the effects of a similar compound on renal carcinoma cell lines. Results indicated a notable reduction in cell viability and increased apoptosis rates compared to control groups .
- In Vivo Studies : Animal models treated with related sulfonamides exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)25-10-8-21(32-3)17-24(25)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWFMZJAYZTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













